Profadol hydrochloride is synthesized through chemical processes involving various organic compounds. It belongs to the class of compounds known as phenols and is characterized by its ability to act on the central nervous system. The compound is classified as an intravenous anesthetic agent, similar to propofol, and is noted for its rapid onset and short duration of action.
The synthesis of profadol hydrochloride involves several key steps that can vary based on the desired purity and yield. Common methods include:
For instance, one method involves dissolving 2,6-diisopropylphenol in a solvent like ethyl acetate, followed by hydrogenation in the presence of a catalyst. This process can yield profadol hydrochloride with high efficiency and purity levels .
Profadol hydrochloride has a molecular formula of and a molecular weight of approximately 178.27 g/mol. The structure consists of a phenolic ring with two isopropyl groups at the 2 and 6 positions, contributing to its lipophilicity and anesthetic properties.
The chemical structure can be represented as follows:
Profadol hydrochloride undergoes various chemical reactions that are essential for its synthesis and application:
These reactions are typically monitored using techniques such as gas chromatography-mass spectrometry to ensure product purity and identify by-products .
Profadol hydrochloride acts primarily as an agonist at gamma-aminobutyric acid receptors in the central nervous system. This interaction leads to increased inhibitory neurotransmission, resulting in sedation and analgesia.
The pharmacodynamics of profadol involve modulation of neurotransmitter release, leading to decreased neuronal excitability .
These properties are crucial for formulating profadol hydrochloride into injectable solutions used in clinical settings .
Profadol hydrochloride is primarily used in medical applications such as:
Research continues into optimizing formulations that enhance solubility and stability, potentially expanding its therapeutic applications beyond traditional uses .
The mid-20th century witnessed a paradigm shift in opioid pharmacology, driven by efforts to dissociate analgesia from respiratory depression and addiction liability. Mixed agonist-antagonist ligands emerged as a strategic approach to target opioid receptors with nuanced efficacy. These compounds bind to μ-opioid receptors (MORs) while exhibiting partial agonism or functional antagonism, thereby attenuating adverse effects associated with full MOR agonists like morphine. The pharmacological rationale centered on:
Table 1: Key Mixed Agonist-Antagonist Opioids (1960s–1970s)
Compound | MOR Efficacy | Primary Developer | Clinical Advantages |
---|---|---|---|
Pentazocine | Partial Agonist | Winthrop Labs | Reduced respiratory depression |
Cyclazocine | Antagonist | Sterling Drug | Blockade of morphine effects |
Profadol (CI-572) | Mixed Efficacy | Parke-Davis | Analgesia ≈ meperidine; Low abuse liability |
Parke-Davis (later acquired by Pfizer) was instrumental in advancing Profadol (CI-572) from concept to clinical candidate. Their research leveraged:
Profadol exemplifies a transitional pharmacophore bridging first-generation opioids to modern biased ligands. Its significance lies in:
Table 2: Pharmacological Profile of Profadol vs. Classical Opioids
Parameter | Profadol | Morphine | Nalorphine |
---|---|---|---|
MOR Agonism | Moderate | High | None |
MOR Antagonism | Low (EC₅₀ >>) | None | High |
Analgesic Potency | ≈ Meperidine | ++++ | Not analgesic |
Chemical Class | Pyrrolidine | Morphinan | Morphinan |
Profadol’s legacy resides in validating the "mixed efficacy" approach—a principle now leveraged in TRV130 (oliceridine), which shows G-protein bias for improved therapeutic indices [3] [7].
Table 3: Nomenclature of Profadol Hydrochloride
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride |
Synonyms | CI-572; Profadol HCl |
CAS Registry | 29369-01-5 (free base); 1505-32-4 (HCl salt) |
Molecular Formula | C₁₄H₂₁NO·HCl |
Molecular Weight | 219.328 g/mol (free); 255.79 g/mol (HCl) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1